(E)-5-(furan-2-ylmethylene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one
Description
This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a thiazolidin-4-one core modified with a 2-thioxo group. Key structural features include:
- Position 5: An (E)-configured furan-2-ylmethylene substituent, which introduces aromatic and electron-rich properties.
The compound’s design leverages the rhodanine scaffold’s known pharmacological versatility, often associated with antimicrobial, anticancer, and enzyme-inhibitory activities . The furan and morpholino groups may enhance solubility and target specificity compared to simpler derivatives.
Properties
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-3-(3-morpholin-4-yl-3-oxopropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c18-13(16-5-8-20-9-6-16)3-4-17-14(19)12(23-15(17)22)10-11-2-1-7-21-11/h1-2,7,10H,3-6,8-9H2/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJLQAFXFWSPGX-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(furan-2-ylmethylene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one typically involves a multi-step process. One common method starts with the condensation of furan-2-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the thioxothiazolidinone core. The final step involves the reaction of the thioxothiazolidinone with morpholine and an appropriate aldehyde under basic conditions to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(furan-2-ylmethylene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxothiazolidinone core to a thiazolidinone.
Substitution: Nucleophilic substitution reactions can occur at the morpholino group or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidinones. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate for the synthesis of more complex molecules.
Biology: It has shown promise as a bioactive molecule with potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it a candidate for use in materials science and catalysis.
Mechanism of Action
The mechanism by which (E)-5-(furan-2-ylmethylene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The furan ring and thioxothiazolidinone core are thought to play crucial roles in its bioactivity, potentially through interactions with cellular proteins and nucleic acids.
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison of structural analogs is provided below, focusing on substituents, physicochemical properties, and inferred bioactivity.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Impact on Yield: The target compound’s morpholino-oxopropyl group is structurally complex, likely leading to moderate yields (comparable to 49.3% for compound 3f ). Simpler substituents, like methyl or ethoxyphenyl , show variable yields (53–85%).
Melting Points and Solubility: Morpholino-containing analogs (e.g., 3f ) exhibit higher melting points (203–205°C) due to enhanced crystallinity from polar groups. In contrast, compounds with flexible or bulky substituents (e.g., 2b1 ) have lower melting points (85–87°C).
Spectral Signatures: All analogs show consistent IR peaks for C=O (1680–1710 cm⁻¹) and C=S (1200–1250 cm⁻¹). The target compound’s morpholino group may introduce additional C-N and C-O stretches (~1080 cm⁻¹) .
Biological Activity Trends: Morpholino Derivatives: Compound 3f inhibits aldose reductase, suggesting the morpholino-oxoethyl group enhances interaction with enzyme active sites. Furan-Containing Analogs: The furan-2-ylmethylene moiety in 2b1 and the target compound may improve anti-biofilm or antimicrobial activity due to aromatic π-π interactions. Simple Derivatives: Methyl-substituted analogs serve as foundational scaffolds but lack targeted bioactivity without further functionalization.
Research Findings and Implications
- Synthetic Feasibility: The target compound’s synthesis likely follows established routes for rhodanine derivatives, such as Knoevenagel condensation for the furan-2-ylmethylene group .
- Structure-Activity Relationships (SAR): The morpholino group’s polarity may improve solubility and pharmacokinetics compared to hydrophobic substituents (e.g., ethoxyphenyl ). The (E)-configuration at R5 (vs. Z in some analogs) could influence binding to biological targets, as seen in indole-based thiazolidinones .
- Unresolved Questions: Limited data exist on the target compound’s specific bioactivity. Further studies should prioritize enzymatic assays (e.g., aldose reductase) and antimicrobial screening .
Biological Activity
The compound (E)-5-(furan-2-ylmethylene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one is part of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and potential mechanisms of action based on available research.
Structural Overview
The thiazolidin-4-one scaffold is characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the furan moiety contributes to the compound's biological activity by enhancing its interaction with biological targets. The morpholino group may also influence the pharmacokinetics and bioavailability of the compound.
Anticancer Activity
Numerous studies have highlighted the potential of thiazolidin-4-one derivatives as anticancer agents. For instance, research indicates that compounds within this class exhibit significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation. Specifically, studies have shown that (E)-5-(furan-2-ylmethylene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one can induce cytotoxicity in human leukemia cell lines through mechanisms such as cell cycle arrest and activation of apoptotic pathways .
Case Study: Cytotoxicity Assessment
A detailed investigation into the cytotoxic effects of this compound was conducted using the MTT assay, where various concentrations were tested against cancer cell lines:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 5 | 90 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
| 100 | 10 |
The results indicated a dose-dependent decrease in cell viability, suggesting strong anticancer potential .
Antibacterial Activity
In addition to its anticancer properties, (E)-5-(furan-2-ylmethylene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one has shown notable antibacterial activity against several Gram-positive bacteria.
The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with enzymatic functions critical for bacterial survival. In vitro studies have demonstrated effective inhibition against strains such as Staphylococcus aureus and Bacillus subtilis .
Case Study: Antibacterial Efficacy
The Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Staphylococcus epidermidis | 32 |
| Bacillus subtilis | Not effective |
These findings underscore the potential use of thiazolidin-4-one derivatives in treating infections caused by multidrug-resistant bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolidin-4-one derivatives. Modifications at specific positions on the thiazolidinone ring can significantly enhance their efficacy.
- Furan Substitution : The presence of a furan ring has been linked to increased antiproliferative activity.
- Morpholino Group : This group may enhance solubility and cellular uptake, contributing to improved bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
